

Probing Cellular Membrane Tension: Application Notes and Protocols for Flipper-TR® Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® is a fluorescent probe specifically designed to measure membrane tension in living cells.^[1] It localizes to the plasma membrane and reports changes in membrane tension through alterations in its fluorescence lifetime.^{[1][2]} This property makes it a powerful tool for investigating the role of membrane mechanics in various cellular processes, including cell migration, signaling, and endocytosis.^{[3][4]} The probe's fluorescence lifetime is sensitive to the lipid packing of the membrane; an increase in membrane tension leads to a more ordered lipid environment, which in turn increases the fluorescence lifetime of Flipper-TR®.^{[3][5]} This document provides detailed protocols for staining live cells with Flipper-TR® and for acquiring and analyzing data using Fluorescence Lifetime Imaging Microscopy (FLIM).

Mechanism of Action

The Flipper-TR® probe consists of two twisted dithienothiophene moieties.^[6] When inserted into a lipid bilayer, the degree of twisting between these two parts of the molecule is influenced by the lateral pressure exerted by the surrounding lipids.^[7] In a loosely packed membrane (low tension), the molecule is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a tightly packed membrane (high tension), the molecule becomes more planar, leading to a

longer fluorescence lifetime.[7] This relationship allows for the quantitative measurement of membrane tension by recording the probe's fluorescence lifetime.[8]

Quantitative Data Summary

The following tables summarize quantitative data on Flipper-TR® fluorescence lifetime under various experimental conditions.

Table 1: Flipper-TR® Fluorescence Lifetime in Different Cell Lines (Basal Conditions)

Cell Line	Average Fluorescence Lifetime (τ) in ns	Notes
HeLa	~4.5	The average lifetime can vary between different HeLa cell lines (e.g., MZ vs. Kyoto).[9]
MDCK	Longer lifetime on the apical side compared to the basolateral side.	This difference reflects variations in lipid order between the two membrane domains.
RPE1	Confluent cells exhibit a lifetime of $\sim 5.5 \pm 0.06$ ns, while non-confluent cells show $\sim 5.4 \pm 0.23$ ns.	Cell confluence can influence membrane tension and thus the probe's lifetime.
Various	Lifetimes for cell lines including keratinocytes, hippocampal neurons, MDA, and A549 range from 5.0 to 5.7 ns.	This highlights the importance of establishing baseline lifetime values for each cell type.

Table 2: Flipper-TR® Fluorescence Lifetime Changes in Response to Osmotic Shock

Cell Line	Osmotic Condition	Change in Fluorescence Lifetime (τ)	Reference
HeLa	Hypotonic (low osmotic pressure)	Increase	[2]
HeLa	Hypertonic (high osmotic pressure)	Decrease	[2]
MDCK	Hypotonic (low osmotic pressure)	Increase	[1]
MDCK	Hypertonic (high osmotic pressure)	Decrease	[1]
GUVs (POPC:SM:CL)	Hypotonic (low osmotic pressure)	Increase	[1]
GUVs (POPC:SM:CL)	Hypertonic (high osmotic pressure)	Decrease	[1]

Table 3: Flipper-TR® Fluorescence Lifetime in Giant Unilamellar Vesicles (GUVs) with Varied Lipid Composition

Lipid Composition	Phase	Average Fluorescence Lifetime (τ) in ns
DOPC	Liquid-disordered (Ld)	3.75 ± 0.08
DOPC:Cholesterol (60:40)	-	5.31 ± 0.12
Sphingomyelin:Cholesterol (70:30)	Liquid-ordered (Lo)	6.39 ± 0.09
DOPC:SM:Cholesterol (25:58:17)	Phase-separated (Ld domain)	4.79 ± 0.21
DOPC:SM:Cholesterol (25:58:17)	Phase-separated (Lo domain)	6.57 ± 0.29

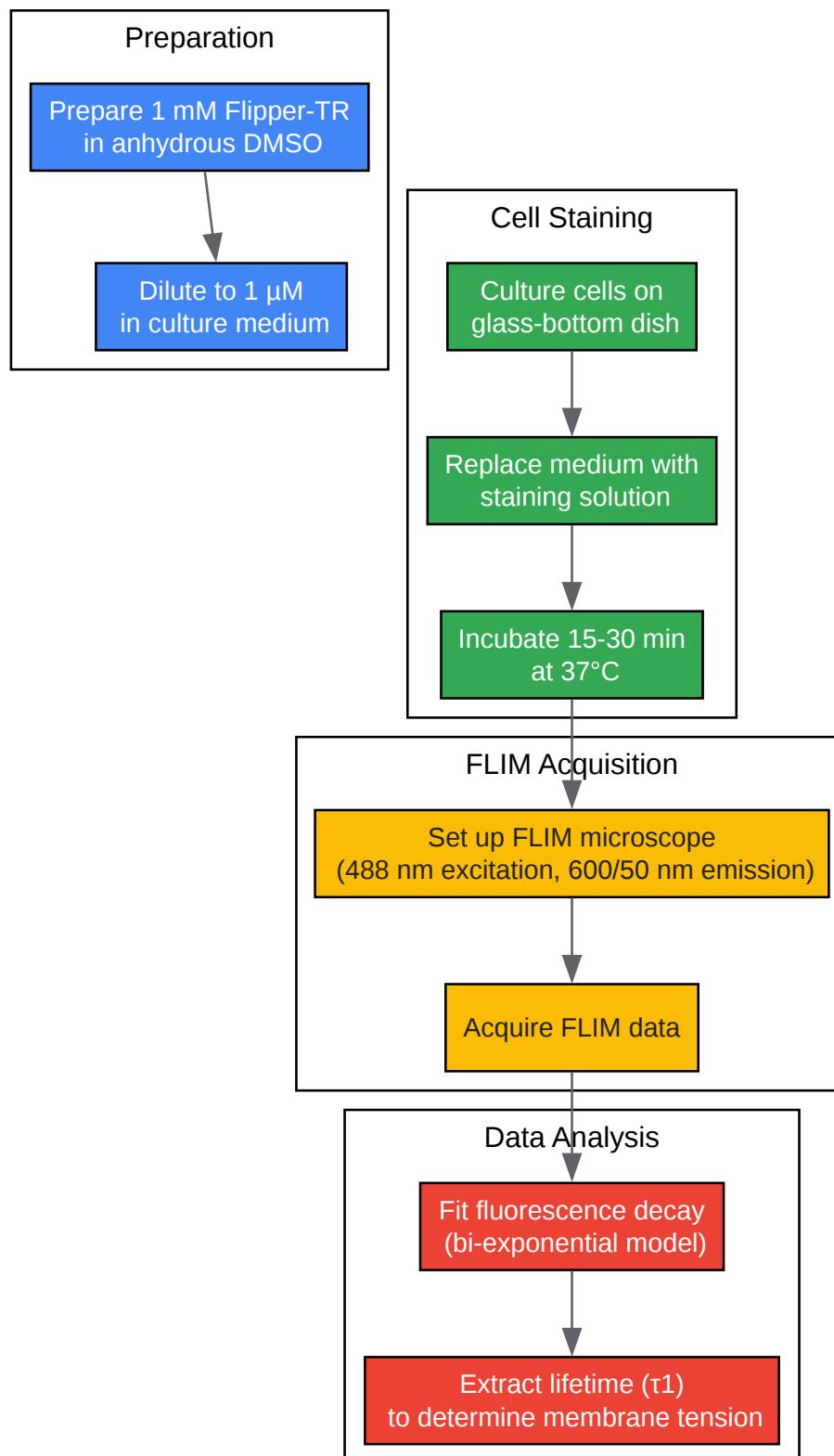
Experimental Protocols

1. Preparation of Flipper-TR® Stock Solution

- Reagents:
 - Flipper-TR® probe (50 nmol)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
- Procedure:
 - Allow the vial of Flipper-TR® to warm to room temperature before opening.
 - Dissolve the 50 nmol of Flipper-TR® in 50 μ L of anhydrous DMSO to prepare a 1 mM stock solution.
 - Store the stock solution at -20°C or below, protected from light. The solution is stable for approximately 3 months when stored properly.

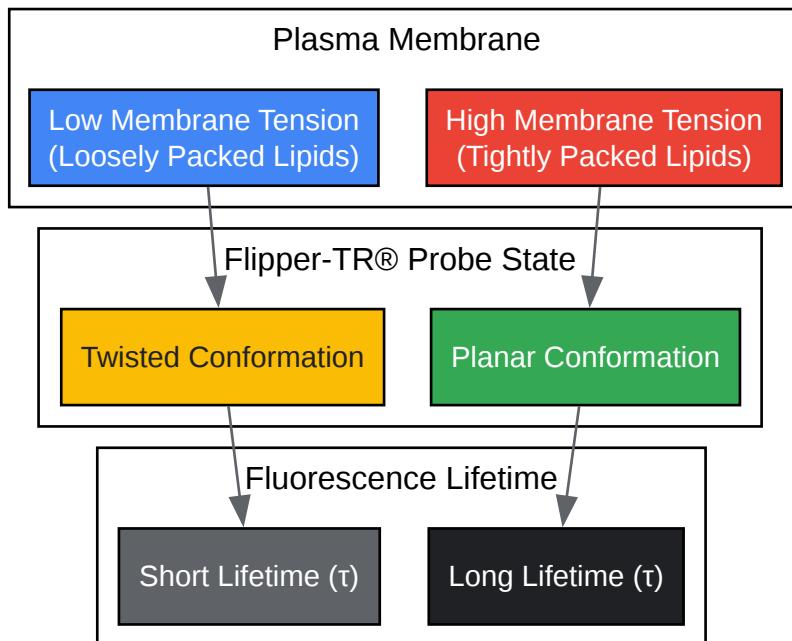
2. Staining Protocol for Live Cells

- Materials:
 - Cells cultured on glass-bottom dishes or coverslips
 - Complete cell culture medium (with or without serum)
 - 1 mM Flipper-TR® stock solution
- Procedure:
 - Grow cells to the desired confluency.
 - Prepare the staining solution by diluting the 1 mM Flipper-TR® stock solution to a final concentration of 1 μ M in cell culture medium. For sensitive cells or to minimize potential artifacts, a lower concentration (e.g., 0.5 μ M) can be tested. If the signal is low, the concentration can be increased up to 2 μ M.[\[7\]](#)


- Note: The presence of Fetal Calf Serum (FCS) or other sera may reduce labeling efficiency.[7]
- Remove the existing culture medium from the cells and replace it with the Flipper-TR® staining solution.
- Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[7] [10] Longer incubation times (e.g., >30 minutes) may lead to internalization of the probe into endosomal structures.[7]
- (Optional) The staining solution can be removed and replaced with fresh, pre-warmed medium before imaging. However, since Flipper-TR® is only fluorescent in a lipid membrane, this washing step is often not necessary, especially for long-term imaging.[7]

3. Fluorescence Lifetime Imaging Microscopy (FLIM)

- Instrumentation:
 - A confocal or multiphoton microscope equipped with a FLIM module (e.g., Time-Correlated Single Photon Counting - TCSPC).
- Acquisition Parameters:
 - Excitation: Pulsed laser at 488 nm.[7]
 - Emission: Collect photons through a 600/50 nm bandpass filter.[7]
 - Laser Repetition Rate: A frequency of 20 MHz is recommended to capture the full decay of the Flipper-TR® fluorescence.[3]
 - Pixel Dwell Time and Frame Accumulation: Adjust to acquire sufficient photon counts per pixel for accurate lifetime fitting (typically >100 photons per pixel in the region of interest). [10]
- Data Analysis:
 - The fluorescence decay curve for each pixel or region of interest is fitted with a bi-exponential decay model to extract two lifetime components, τ_1 and τ_2 .


- τ_1 , the longer lifetime component, is typically used to report on membrane tension.[\[7\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Flipper-TR® staining and FLIM analysis.

[Click to download full resolution via product page](#)

Caption: Flipper-TR® mechanism for sensing membrane tension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]

- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 6. biorxiv.org [biorxiv.org]
- 7. spirochrome.com [spirochrome.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Probing Cellular Membrane Tension: Application Notes and Protocols for Flipper-TR® Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366382#protocol-for-staining-cells-with-flipper-tr-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com